molecular formula C25H30N4O3 B11009299 1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide

1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide

Cat. No.: B11009299
M. Wt: 434.5 g/mol
InChI Key: UMAGSEZVWRYOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a naphthyridine core, an ethyl group, a methyl group, and a piperidinoethoxyphenyl moiety. It is of interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide typically involves multiple steps:

    Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced via alkylation reactions. Common reagents for these steps include ethyl iodide and methyl iodide, respectively.

    Attachment of the Piperidinoethoxyphenyl Moiety: This step involves the nucleophilic substitution reaction where the piperidinoethoxyphenyl group is attached to the naphthyridine core. This can be facilitated by using a suitable base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: This compound shares the naphthyridine core but lacks the piperidinoethoxyphenyl moiety.

    Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Similar in structure but with an ester group instead of the carboxamide group.

Uniqueness

1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidinoethoxyphenyl moiety, in particular, may enhance its interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

1-ethyl-7-methyl-4-oxo-N-[3-(2-piperidin-1-ylethoxy)phenyl]-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C25H30N4O3/c1-3-29-17-22(23(30)21-11-10-18(2)26-24(21)29)25(31)27-19-8-7-9-20(16-19)32-15-14-28-12-5-4-6-13-28/h7-11,16-17H,3-6,12-15H2,1-2H3,(H,27,31)

InChI Key

UMAGSEZVWRYOHD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)OCCN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.